Product packaging for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole(Cat. No.:)

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole

Cat. No.: B13169987
M. Wt: 254.17 g/mol
InChI Key: RXBBBHXRRJUSOV-UHFFFAOYSA-N
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Description

5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole is a high-purity synthetic indoline derivative provided for research use only. This compound is not intended for diagnostic or therapeutic applications. Chemical Characteristics: This brominated indoline features a molecular formula of C 12 H 16 BrN and a molecular weight of 254.17 g/mol . The structure includes a bromo substituent at the 5-position of the indole ring and two ethyl groups at the 3-position, forming a sp 3 -hybridized carbon center that confers a non-planar, three-dimensional geometry to the molecule . Key identifiers include CAS Number 1315366-11-0, InChIKey RXBBBHXRRJUSOV-UHFFFAOYSA-N, and a canonical SMILES of CCC1(CC)CNC2=CC=C(Br)C=C21 . The compound has a logP of 3.89, indicating moderate lipophilicity . Research Utility and Value: This compound serves as a versatile chemical intermediate for synthesizing more complex molecules. Its indoline scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities . The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries . The 3,3-diethyl substitution pattern is of particular interest for creating conformationally restricted analogs, which can be valuable for studying structure-activity relationships in receptor-ligand interactions . Researchers are exploring similar 2,3-dihydroindole derivatives as potential ligands for various biological targets and for developing compounds with neuroprotective and antioxidant properties . Handling and Safety: This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and handle the material only in a well-ventilated area. For detailed handling and disposal information, please consult the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrN B13169987 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

5-bromo-3,3-diethyl-1,2-dihydroindole

InChI

InChI=1S/C12H16BrN/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12/h5-7,14H,3-4,8H2,1-2H3

InChI Key

RXBBBHXRRJUSOV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)Br)CC

Origin of Product

United States

Chemical Transformations and Reactivity of 5 Bromo 3,3 Diethyl 2,3 Dihydro 1h Indole

Reactivity of the Bromine Substituent

The bromine atom at the C-5 position of the indoline (B122111) ring is the primary site for functionalization. As an aryl bromide, it is expected to participate in a variety of reactions common to this functional group, particularly transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Heck Coupling, Suzuki-Miyaura Coupling) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent on the electron-rich indoline ring is an ideal handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl halides with organoboronic acids. It is anticipated that 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole would readily couple with various aryl- and heteroarylboronic acids. Studies on similar 5-bromoindole (B119039) and 5-bromoindoline (B135996) derivatives have shown high yields under standard Suzuki-Miyaura conditions. lmaleidykla.ltresearchgate.net For instance, the coupling of 5-bromoindoline derivatives has been applied in the synthesis of sensitizers for solar cells. lmaleidykla.lt The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or ethanol (B145695). lmaleidykla.ltnih.gov

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org It is plausible that the title compound could undergo Heck coupling with various alkenes to introduce vinyl groups at the C-5 position. Intramolecular Heck reactions of bromoindoles have been successfully used to synthesize complex polycyclic indole (B1671886) derivatives, demonstrating the viability of this transformation on the bromoindole core. acs.orgacs.orgthieme-connect.de

Table 1: Predicted Cross-Coupling Reactions and Conditions

Reaction Type Coupling Partner Typical Catalyst Base Solvent Predicted Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 5-Aryl-3,3-diethyl-2,3-dihydro-1H-indole

Nucleophilic Substitution Reactions involving the Bromine

Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like indoline is generally difficult and requires harsh conditions or specific activation, such as the presence of strong electron-withdrawing groups, which are absent in this molecule. While SNAr reactions are well-documented for highly electron-deficient systems like 5-bromo-1,2,3-triazines, this reactivity is not directly transferable to the bromo-indoline system. acs.orgnih.gov Therefore, direct displacement of the bromine by common nucleophiles is not considered a primary reaction pathway for this compound under standard conditions.

Transformations Involving the Indoline Nitrogen Atom

The secondary amine of the indoline ring is a key site for reactivity, readily undergoing alkylation, acylation, and other transformations to introduce diverse functional groups.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indoline can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides.

N-Alkylation: This reaction would proceed by treating the indoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) to prevent the formation of the ammonium (B1175870) salt. This is a standard transformation for secondary amines and is expected to yield the corresponding N-alkylated product efficiently. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, would afford the N-acylated derivative. This reaction is generally high-yielding and serves to protect the nitrogen or introduce specific functional groups.

Formation of Nitrogen-Containing Heterocyclic Derivatives

The indoline nitrogen can be incorporated into new heterocyclic rings through various annulation strategies. For example, reaction with bifunctional electrophiles could lead to the formation of fused ring systems. Research on related 5-bromoisatin (B120047) derivatives has shown that the indole framework can be used to synthesize new heterocyclic systems through cycloaddition reactions. researchgate.net

Reactions at the Diethyl-Substituted Carbon Center

The C-3 position of the indoline ring is a quaternary carbon, substituted with two ethyl groups. This center is sterically hindered and lacks acidic protons, making it generally unreactive towards most common chemical transformations. Reactions involving the functionalization of this specific carbon center have not been reported for this compound or its close analogues and are not anticipated under typical laboratory conditions.

Oxidation and Reduction Pathways of the Dihydroindole Ring System

The dihydroindole ring system is susceptible to both oxidation and reduction, which can modify the pyrroline (B1223166) ring and the aromatic nucleus.

Oxidative Transformations to Oxindole (B195798) Derivatives

The oxidation of 2,3-dihydroindoles to their corresponding oxindole derivatives is a known transformation. For this compound, this would involve the oxidation of the carbon atom at the 2-position of the indoline ring to a carbonyl group, yielding 5-bromo-3,3-diethyloxindole. This transformation is typically achieved using various oxidizing agents.

Commonly employed reagents for the oxidation of similar 3,3-disubstituted indolines to oxindoles include chromium-based reagents, manganese dioxide, or more modern methods involving hypervalent iodine reagents or catalytic oxidation with molecular oxygen. The reaction mechanism generally involves the initial formation of an intermediate that facilitates the introduction of an oxygen atom at the C2 position.

Table 1: Plausible Oxidative Transformations to Oxindole Derivatives

Starting Material Product Potential Reagents

Note: This table is predictive and based on the general reactivity of the indoline scaffold, as no specific experimental data for this compound is available.

Intramolecular Cyclization and Rearrangement Reactions within Dihydroindole Scaffolds

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for intramolecular cyclization reactions, particularly those involving palladium-catalyzed cross-coupling chemistry. For instance, if a suitable nucleophile were introduced elsewhere in the molecule, an intramolecular cyclization could occur at the site of the bromine atom.

Rearrangement reactions of the 3,3-diethyldihydroindole scaffold are less commonly reported. However, under strongly acidic or thermal conditions, rearrangements involving the ethyl groups or the dihydroindole ring itself could potentially occur, although such reactions would likely require forcing conditions.

Mechanistic Investigations of Key Chemical Transformations

Given the absence of experimental studies on this compound, any discussion of reaction mechanisms would be purely speculative.

For the hypothetical oxidation to the corresponding oxindole, the mechanism would depend on the oxidant used. For example, with a chromium trioxide reagent, the reaction could proceed through the formation of a chromate (B82759) ester followed by elimination.

In potential intramolecular cyclization reactions involving the bromine atom, a plausible mechanism would involve the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by intramolecular nucleophilic attack and reductive elimination to form the cyclized product.

Further experimental research is necessary to elucidate the actual chemical reactivity and mechanistic pathways for this compound.

Theoretical and Computational Investigations of 5 Bromo 3,3 Diethyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole, methods like DFT and MP2 offer a balance of accuracy and computational cost, making them suitable for a detailed analysis of its properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, with its diethyl groups, multiple conformations may exist. A thorough conformational analysis is necessary to identify the global minimum energy conformer.

This analysis would typically involve:

Initial Conformations: Generating a set of possible starting geometries by systematically rotating the rotatable bonds, particularly those of the ethyl groups.

Optimization: Performing geometry optimization on each of these initial structures using a quantum chemical method, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set.

Energy Comparison: Comparing the energies of the optimized conformers to identify the most stable structure.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Below is a hypothetical table of selected optimized geometric parameters for the global minimum energy conformer of this compound.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level of theory)

ParameterBond/AngleValue
Bond Lengths (Å) C-Br1.912
C-N1.401
C-C (aromatic)1.395 - 1.405
C-C (ethyl)1.535 - 1.545
**Bond Angles (°) **C-N-C109.8
Br-C-C119.5
C-C-C (diethyl)112.3
Dihedral Angles (°) C-C-N-C15.2

Note: The data in this table is hypothetical and for illustrative purposes.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the different modes of vibration of the atoms in the molecule, such as stretching, bending, and twisting. These frequencies can be compared with experimental spectroscopic data to validate the computational model.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Calculated at the B3LYP/6-31G(d,p) level of theory)

Frequency (cm⁻¹)Vibrational ModeDescription
3450N-H stretchStretching of the N-H bond in the indole (B1671886) ring
3050-3100C-H stretch (aromatic)Stretching of C-H bonds in the benzene (B151609) ring
2850-2960C-H stretch (aliphatic)Stretching of C-H bonds in the ethyl groups
1600-1620C=C stretch (aromatic)Stretching of carbon-carbon bonds in the benzene ring
1450-1470C-H bend (aliphatic)Bending of C-H bonds in the ethyl groups
1250C-N stretchStretching of the carbon-nitrogen bond
650C-Br stretchStretching of the carbon-bromine bond

Note: The data in this table is hypothetical and for illustrative purposes. Frequencies are typically scaled to better match experimental values.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater tendency to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The spatial distribution of the HOMO and LUMO can provide insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Table 3: Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-31G(d,p) level of theory)

PropertyValue (eV)
HOMO Energy-5.87
LUMO Energy-0.45
HOMO-LUMO Gap5.42

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

To further understand the chemical reactivity of this compound, various reactivity descriptors can be calculated from the electronic structure. Additionally, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity indices, on the other hand, provide information about the reactivity of specific atoms or regions within the molecule.

Table 4: Calculated Global Reactivity Indices for this compound (Calculated at the B3LYP/6-31G(d,p) level of theory)

Reactivity IndexFormulaValue
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.16 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.71 eV
Global Softness (S)1 / (2η)0.184 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)1.84 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.

f(r)⁺: For nucleophilic attack (electron acceptance).

f(r)⁻: For electrophilic attack (electron donation).

f(r)⁰: For radical attack.

By calculating the Fukui functions for each atom in this compound, we can predict the most likely sites for different types of chemical reactions. For instance, the atom with the highest f(r)⁺ value would be the most susceptible to a nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map complements the Fukui function analysis. The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule.

Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack.

Green regions: Indicate areas of neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom and the bromine atom due to their lone pairs of electrons, and positive potential (blue) around the N-H hydrogen, making it a potential site for nucleophilic attack.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms and kinetics. For a molecule like this compound, computational studies would be instrumental in understanding its reactivity, potential reaction pathways, and the energetic barriers associated with these transformations.

Transition State Characterization and Energy Profiles

The exploration of a chemical reaction's potential energy surface allows for the identification of stationary points, including reactants, products, intermediates, and transition states. For this compound, DFT calculations would be employed to model various potential reactions, such as electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the bromine atom.

The process involves geometry optimization of the reactants and products to find their lowest energy conformations. Subsequently, transition state searches are performed to locate the saddle point on the potential energy surface connecting reactants and products. The characterization of a true transition state is confirmed by frequency calculations, where the transition state geometry exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical parameter in determining the reaction rate. A representative energy profile for a hypothetical reaction is depicted below.

Interactive Data Table: Hypothetical Reaction Energy Profile

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Intermediate+5.0
Second Transition State+20.0
Products-10.0

Correlation of Computational Predictions with Experimental Spectroscopic Data

A crucial aspect of validating computational models is the correlation of predicted data with experimental findings. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide experimental fingerprints of a molecule's structure and electronic properties.

Computational methods can predict these spectroscopic properties with a reasonable degree of accuracy. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated shifts can then be compared to experimentally obtained spectra to confirm the molecular structure. Similarly, vibrational frequencies calculated from the optimized geometry can be correlated with experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which can be compared with UV-Vis absorption spectra.

Interactive Data Table: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueHypothetical Experimental Value
¹H NMR (δ, ppm) - H at C77.27.1
¹³C NMR (δ, ppm) - C5115114
IR (cm⁻¹) - N-H stretch34003395
UV-Vis (λmax, nm)290292

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For this compound, Hirshfeld surface analysis would provide insights into the nature and extent of intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions. The surface is often mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a bromo-substituted indole derivative, significant contributions from H···H, C···H, and Br···H contacts would be expected.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-Indole Derivative

Contact TypePercentage Contribution
H···H45%
C···H/H···C25%
Br···H/H···Br15%
O···H/H···O10%
Other5%

Topological Aspects and Solvent Effects on Molecular Properties

The molecular properties of this compound can be further investigated through topological analysis of the electron density, as described by the Quantum Theory of Atoms in Molecules (QTAIM). This analysis provides information about the nature of chemical bonds and non-covalent interactions.

Solvent effects play a crucial role in the behavior of molecules in solution. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and study its influence on molecular properties like geometry, electronic structure, and reactivity. For a polar molecule like this compound, the choice of solvent is expected to have a significant impact on its properties. For example, the dipole moment of the molecule is likely to be larger in a more polar solvent due to stabilization of charge separation.

Interactive Data Table: Predicted Solvent Effects on the Dipole Moment

SolventDielectric ConstantPredicted Dipole Moment (Debye)
Gas Phase12.5
Toluene (B28343)2.43.0
Dichloromethane (B109758)9.13.8
Water80.14.5

Future Directions and Research Challenges for 5 Bromo 3,3 Diethyl 2,3 Dihydro 1h Indole Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

The foremost challenge in studying 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole is the absence of established, high-yielding synthetic routes. Future research will need to focus on developing novel and efficient methods for its preparation. A primary approach could involve the Fischer indole (B1671886) synthesis, a robust method for creating indole rings. rsc.org This would likely start from a 4-bromophenylhydrazine precursor and react with an appropriate ketone, followed by cyclization.

Another promising avenue is the development of catalytic methods. Modern organic synthesis increasingly relies on transition-metal-catalyzed reactions to form complex molecules with high selectivity. organic-chemistry.org Research into palladium, copper, or rhodium-catalyzed cyclization reactions of appropriately substituted anilines could provide a direct and atom-economical route to the 3,3-diethylindoline scaffold. The challenge will lie in achieving high regioselectivity to install the bromine atom at the 5-position and in controlling the gem-diethyl substitution at the 3-position.

Furthermore, the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound would be a significant advancement, as the biological activities of chiral molecules are often stereospecific.

Exploration of Undiscovered Reactivity and Transformation Pathways

With a synthetic route in hand, the next frontier will be to explore the reactivity of this compound. The presence of several functional handles—the secondary amine, the aromatic bromine, and the quaternary center at C3—suggests a rich and varied chemical reactivity.

The secondary amine offers a site for N-alkylation, N-arylation, and acylation, allowing for the introduction of a wide range of substituents to modulate the compound's properties. The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would enable the synthesis of a diverse library of derivatives with potential applications in materials science and medicinal chemistry.

The 3,3-diethyl substitution provides steric hindrance around the C3 position, which could influence the reactivity of the indoline (B122111) ring. Investigating the stability of the dihydroindole core to oxidation and its propensity to undergo ring-opening or rearrangement reactions will be crucial to understanding its chemical behavior.

Integration of Advanced Spectroscopic Techniques for Complex Structural Elucidation

A thorough characterization of this compound and its derivatives is essential. While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy will provide fundamental structural information, more advanced methods will be necessary for a complete understanding.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. In cases where crystalline materials can be obtained, single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure, including bond lengths, bond angles, and conformational details.

For non-crystalline derivatives or for studying intermolecular interactions in solution, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed. These detailed structural insights are critical for establishing structure-activity relationships in any potential applications.

Synergistic Application of Computational and Experimental Approaches to Predict Properties and Reactivity

In the absence of extensive experimental data, computational chemistry can provide valuable predictive insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, electronic structure, and spectroscopic properties. nih.govniscpr.res.in

Computational methods can predict key parameters such as bond dissociation energies, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. nih.gov This information can help to anticipate the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic transformations. Furthermore, computational docking studies could be employed to predict the binding affinity of the compound and its derivatives to various biological targets, thereby prioritizing synthetic efforts in drug discovery programs.

The synergy between computational predictions and experimental validation will be a powerful strategy to accelerate the exploration of this compound's chemical space. For instance, predicted NMR chemical shifts from DFT calculations can aid in the interpretation of experimental spectra.

Identification of Novel Applications in Emerging Interdisciplinary Fields

The ultimate goal of studying a new chemical compound is to uncover its potential applications. The 2,3-dihydroindole (indoline) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Therefore, a primary focus for future research will be to investigate the biological properties of this compound and its derivatives. Screening for activity in areas such as oncology, neurobiology, and infectious diseases could reveal promising therapeutic potential.

Beyond medicine, the unique electronic and steric properties imparted by the bromo and diethyl substituents could make this compound and its derivatives interesting candidates for applications in materials science. For example, incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of novel polymers could be explored. The development of functionalized indolines has been a topic of interest in the synthesis of complex natural products and other functional materials. mdpi.com

The interdisciplinary nature of modern science means that collaborations between synthetic chemists, computational chemists, biologists, and materials scientists will be essential to fully realize the potential of this compound.

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